molecular formula C11H12Br2OS B15262511 3-(3,5-Dibromophenyl)thian-3-ol

3-(3,5-Dibromophenyl)thian-3-ol

Cat. No.: B15262511
M. Wt: 352.09 g/mol
InChI Key: AQBOWSNUAROFBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromophenyl)thian-3-ol typically involves the bromination of a phenylthian-3-ol precursor. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions . The specific details of the synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with additional considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromophenyl)thian-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromophenyl)thian-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the bromine atoms and the thian-3-ol ring may interact with enzymes or receptors, leading to changes in biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dibromophenyl)thian-3-ol is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different chemical and biological properties .

Properties

Molecular Formula

C11H12Br2OS

Molecular Weight

352.09 g/mol

IUPAC Name

3-(3,5-dibromophenyl)thian-3-ol

InChI

InChI=1S/C11H12Br2OS/c12-9-4-8(5-10(13)6-9)11(14)2-1-3-15-7-11/h4-6,14H,1-3,7H2

InChI Key

AQBOWSNUAROFBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(C2=CC(=CC(=C2)Br)Br)O

Origin of Product

United States

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